1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl isothiocyanate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazole: Similar structure but lacks the amine group.
4-Bromo-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazole: Contains a bromine atom instead of an amine group.
Uniqueness
1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-methyl-5-(4-methylthiophen-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-3-8(13-5-6)7-4-9(10)12(2)11-7/h3-5H,10H2,1-2H3 |
InChI Key |
PVIIICCYSXVKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.